molecular formula C16H12FNO3 B2902146 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid CAS No. 1706461-88-2

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

Cat. No. B2902146
CAS RN: 1706461-88-2
M. Wt: 285.274
InChI Key: LJQUSGYAYQOFNM-UHFFFAOYSA-N
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Description

4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate . Indoline is a heterocyclic chemical compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is based on the indole structure, but the 2-3 bond is saturated.


Synthesis Analysis

4-Fluorobenzoic acid is commercially available and may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzoic acid can be analyzed using Fluorine-19 NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .


Physical And Chemical Properties Analysis

4-Fluorobenzoic acid has a molar mass of 140.113 g·mol −1, appears as a white solid, and has a density of 1.479 g/cm 3 . Its melting point is 184 °C and boiling point is 253.687 °C .

Scientific Research Applications

Synthetic Cannabinoid Development

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid: has been utilized in the synthesis of synthetic cannabinoids like ADB-FUBINACA . These compounds are designed to mimic the effects of THC, the main psychoactive component of cannabis, and have potential therapeutic applications for disorders mediated by the cannabinoid receptor type 1 (CB1R). However, they also pose risks due to their potency and potential for abuse.

Pharmacological Research

The compound’s role in pharmacological research is significant due to its influence on the CB1R. It’s been studied for its potential to act as a therapeutic agent in treating conditions such as chronic pain, neurological disorders, and certain psychological conditions like anxiety and depression .

Analytical and Forensic Science

In forensic science, 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid derivatives are important for the detection and analysis of synthetic cannabinoids in biological samples. They serve as reference standards for comparison in toxicology reports, aiding in the identification of new psychoactive substances .

Anti-Tumor Activity

Research has indicated that derivatives of this compound may inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. This suggests potential applications in developing anti-tumor agents.

Anti-Inflammatory and Antioxidant Properties

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Additionally, its antioxidant properties could protect cells from oxidative damage, which is a valuable trait in the development of anti-inflammatory drugs.

Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, in cancer cells is another potential application. By triggering this process, derivatives of 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid could be used to selectively target and eliminate cancer cells.

Safety and Hazards

4-Fluorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on “1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid” and similar compounds could involve further exploration of their potential therapeutic uses, particularly given their ability to inhibit certain enzymes and signaling pathways . Additionally, more research could be done to fully understand their mechanisms of action .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUSGYAYQOFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

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